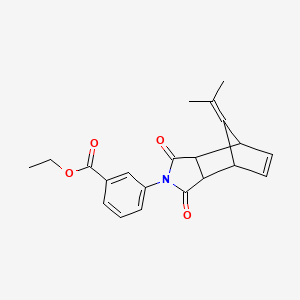

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a hexahydro-2H-4,7-methanoisoindol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate typically involves multiple steps. One common method includes the reaction of a suitable benzoic acid derivative with an appropriate isoindoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular interactions.

Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl Trifluoromethanesulfonate

- (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid

- 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Uniqueness

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a hexahydro-2H-4,7-methanoisoindol moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Biological Activity

Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₇H₁₇NO₄

- CAS Number : 1005108-49-5

- Molecular Weight : 299.32 g/mol

The presence of isopropylidene and dioxo groups suggests potential reactivity and interactions with biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, ethyl 3,4-dihydroxybenzoate has been shown to protect cells from oxidative stress by enhancing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase under hypoxic conditions .

Cytoprotective Effects

In vitro studies have demonstrated that ethyl derivatives can confer cytoprotection against hypoxia-induced damage. For example, preconditioning with ethyl 3,4-dihydroxybenzoate significantly improved cell viability in L6 myoblast cells exposed to low oxygen levels. This was attributed to reduced oxidative stress markers and enhanced antioxidant status .

Anti-inflammatory Activity

Compounds with similar structures have been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, potentially benefiting conditions characterized by chronic inflammation.

Antimicrobial Activity

There is emerging evidence suggesting that ethyl benzoate derivatives possess antimicrobial properties. These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Cytoprotection Against Hypoxia :

-

Mechanism of Action :

- The compound functions as a prolyl hydroxylase domain (PHD) inhibitor, leading to the stabilization of hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels. This stabilization promotes the expression of genes involved in antioxidant defense mechanisms .

Properties

CAS No. |

5830-73-9 |

|---|---|

Molecular Formula |

C21H21NO4 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

ethyl 3-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |

InChI |

InChI=1S/C21H21NO4/c1-4-26-21(25)12-6-5-7-13(10-12)22-19(23)17-14-8-9-15(16(14)11(2)3)18(17)20(22)24/h5-10,14-15,17-18H,4H2,1-3H3 |

InChI Key |

MJHFXWYITFVTBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.